11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the methylphenyl group: This step often involves Friedel-Crafts alkylation.
Attachment of the sulfanyl group: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may result in the reduction of the triazatricyclic core.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reagents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce various reduced forms of the tricyclic core.
Scientific Research Applications
11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-(1-phenyl-ethyl)-phenol
- 4-methyl-2-[(4-methylbenzylidene)amino]phenol
Uniqueness
Compared to these similar compounds, 11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one stands out due to its tricyclic structure and the presence of multiple functional groups
Properties
CAS No. |
372506-79-1 |
---|---|
Molecular Formula |
C21H23N3OS2 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H23N3OS2/c1-13(2)12-26-21-22-19-18(16-9-10-23(4)11-17(16)27-19)20(25)24(21)15-7-5-14(3)6-8-15/h5-8H,1,9-12H2,2-4H3 |
InChI Key |
CPHVYHXQZHWDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=C)C)SC4=C3CCN(C4)C |
solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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